Product packaging for Methyl 4-(2-(dimethylamino)ethoxy)benzoate(Cat. No.:CAS No. 73119-82-1)

Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No.: B7892011
CAS No.: 73119-82-1
M. Wt: 223.27 g/mol
InChI Key: OIWGWKQKBDJZRH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a benzoate ester derivative of significant interest in synthetic and pharmaceutical chemistry . With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, it serves as a versatile chemical building block . The compound features a dimethylaminoethoxy side chain, a structural motif shared with important pharmaceutical intermediates. Notably, related compounds with the same 4-[2-(dimethylamino)ethoxy] group are key precursors in the synthesis of active pharmaceutical ingredients such as itopride hydrochloride, a drug used for gastrointestinal motility disorders . As a tertiary amine, this compound can act as a slow-acting polymerization accelerator in certain material science applications . It is supplied with a high purity of >97%, ensuring reliability and consistency in research applications . This compound is intended for use in laboratory research as a standard or intermediate only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B7892011 Methyl 4-(2-(dimethylamino)ethoxy)benzoate CAS No. 73119-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[2-(dimethylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWGWKQKBDJZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201960
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID001201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73119-82-1
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73119-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Methyl 4 2 Dimethylamino Ethoxy Benzoate

Direct Synthesis Approaches to Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Direct synthesis of this compound typically involves a two-step process that combines etherification and esterification reactions. These methods are favored for their straightforward nature, starting from commercially available precursors.

Esterification and Etherification Reactions in this compound Formation

The formation of the ether linkage and the ester group are the two key transformations in the synthesis of the target molecule. The sequence of these reactions can vary, but a common approach involves first creating the ether bond, followed by the esterification of the carboxylic acid.

A primary route involves the Williamson ether synthesis. This reaction begins with a para-substituted phenol, typically methyl 4-hydroxybenzoate (B8730719). The phenolic hydroxyl group is deprotonated by a base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. googleapis.com This nucleophilic phenoxide then reacts with an electrophilic alkyl halide, 2-(dimethylamino)ethyl chloride, to form the ether linkage. The resulting intermediate is this compound.

Alternatively, the synthesis can start with 4-hydroxybenzoic acid. The etherification is performed first, yielding 4-(2-(dimethylamino)ethoxy)benzoic acid. This intermediate is then subjected to Fischer esterification. blogspot.com In this acid-catalyzed reaction, the carboxylic acid is reacted with an excess of methanol (B129727). blogspot.comyoutube.com A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. blogspot.comtcu.edu The reaction is reversible, and to drive the equilibrium towards the product ester, one of the products (water) is typically removed, or a large excess of the alcohol reactant is used. tcu.edu

A general representation of the Williamson ether synthesis followed by esterification is shown below:

Step 1: Etherification (Williamson Synthesis)

Reactant 1: Methyl 4-hydroxybenzoate

Reactant 2: 2-(dimethylamino)ethyl chloride

Base: Potassium Carbonate or Sodium Hydride

Solvent: Acetone (B3395972) or DMF

Step 2: (If starting from 4-hydroxybenzoic acid) Esterification (Fischer)

Reactant 1: 4-(2-(dimethylamino)ethoxy)benzoic acid

Reactant 2: Methanol

Catalyst: Sulfuric Acid

Multi-step Synthetic Routes for Complex Precursors

More intricate synthetic pathways may be employed, particularly when starting from precursors that require significant modification. These multi-step routes offer flexibility in introducing various functional groups and building the molecular backbone.

One such pathway begins with 4-hydroxybenzonitrile. googleapis.com This starting material undergoes an etherification reaction with 2-(dimethylamino)ethyl chloride in the presence of a base like potassium hydroxide (B78521) in a solvent such as acetone. googleapis.com This step yields the intermediate 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) with a high yield of 97%. googleapis.com

The cyano group of this intermediate then needs to be converted into the methyl ester group. This transformation typically involves a two-step process:

Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid, 4-(2-(dimethylamino)ethoxy)benzoic acid. This is usually achieved under acidic or basic conditions.

Esterification: The resulting carboxylic acid is then esterified with methanol, as described in the Fischer esterification process, to yield the final product, this compound. blogspot.com

This multi-step approach, while longer, allows for the use of different starting materials and can be adapted for the synthesis of analogues.

Development of Novel Synthetic Pathways for this compound

Research into the synthesis of this compound and its analogues focuses on developing more efficient, cost-effective, and environmentally friendly methods. This includes the exploration of novel catalytic systems and the application of green chemistry principles.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by offering pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity.

In the context of the Williamson ether synthesis step, phase-transfer catalysts (PTCs) can be employed. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs, thus accelerating the reaction.

For the esterification step, while strong mineral acids like sulfuric acid are traditional catalysts, solid acid catalysts are being explored as greener alternatives. researchgate.net For instance, a study on the esterification of various benzoic acids with methanol utilized a reusable titanium-zirconium solid acid catalyst, reporting for the first time the direct condensation using a metallic Lewis acid without other auxiliary Bronsted acids. researchgate.net Such catalysts simplify product purification, as they can be easily filtered off from the reaction mixture, and can often be reused, reducing waste and cost. researchgate.net Enzymatic catalysis is another advanced method. The use of lipases, such as from Candida rugosa, has been reported for the synthesis of methyl benzoate (B1203000) in an organic medium, representing a highly selective and environmentally benign approach. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.eduresearchgate.net These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry considerations for this synthesis include:

Safer Solvents: Traditional solvents like dichloromethane (B109758) and benzene (B151609) are being replaced with greener alternatives. scielo.brskpharmteco.com For instance, acetonitrile (B52724) has been shown to be an effective and "greener" solvent for related oxidative coupling reactions. scielo.brchemrxiv.org The use of aqueous media, such as a PEG-400/water mixture, has also been found to be effective for similar syntheses, enhancing both yield and environmental friendliness. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are a prime example of improving atom economy and process efficiency. nih.gov

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled, reducing waste. acs.org

Energy Efficiency: Reactions are ideally conducted at ambient temperature and pressure to minimize energy consumption. researchgate.net

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing costs and reaction times. Key factors that are typically fine-tuned include temperature, solvent, catalyst, and reactant stoichiometry.

For the etherification step, a patent describes using 1.1 to 2.0 equivalents of a base and reacting at a high temperature of 120 to 170°C to achieve a good yield. googleapis.com The choice of base and solvent system is crucial. For instance, using potassium hydroxide in acetone is a common condition. googleapis.com

In related syntheses, temperature has been shown to have a significant effect on yield. In one study, the synthesis of 2-amino pyridine-3,5-dicarbonitriles showed a maximum yield at 70°C in a PEG-400/water medium, with lower or higher temperatures resulting in reduced yields. researchgate.net The amount of catalyst is also a critical parameter; using 10 mol % of a sodium benzoate catalyst was found to be optimal, with lower amounts leading to decreased yields. researchgate.net

Reaction time is another variable that can be optimized. In the synthesis of dihydrobenzofuran neolignans, researchers were able to reduce the reaction time from 20 hours to 4 hours by switching the solvent to acetonitrile, without a significant loss in conversion or selectivity. scielo.brchemrxiv.org

The table below summarizes findings from studies on optimizing related reactions, which can be informative for the synthesis of this compound.

Parameter OptimizedStarting Material/Reaction TypeOriginal ConditionOptimized ConditionOutcomeCitation
Solvent & Temperature Aldehydes, Malononitrile, ThiophenolEthanol, RefluxPEG-400/Water (1:1), 70°CIncreased yield researchgate.net
Solvent & Reaction Time Oxidative coupling of methyl p-coumarateBenzene/Acetone, 20 hAcetonitrile, 4 hMaintained conversion, reduced time scielo.brchemrxiv.org
Catalyst Amount Aldehydes, Malononitrile, Thiophenol5 mol % Sodium Benzoate10 mol % Sodium BenzoateIncreased yield from lower to optimal researchgate.net
Base & Temperature 4-fluorobenzylamine & 2-(dimethylamino)ethanolN/A1.4 eq Sodium Hydride, 130-140°CHigh yield (not specified) google.com

These examples highlight that a systematic study of reaction conditions is essential to develop a robust and efficient synthesis for this compound.

Advanced Purification and Isolation Techniques for this compound

The final purity of this compound is crucial for its use in pharmaceutical synthesis. Advanced purification techniques are therefore essential. The choice of method depends on the nature and quantity of the impurities present in the crude product.

Chromatographic Separations (e.g., Column Chromatography, Preparative HPLC)

Chromatographic techniques are powerful tools for separating the target compound from structurally similar impurities. Both column chromatography and preparative high-performance liquid chromatography (HPLC) are applicable, with the choice often depending on the scale of the purification and the difficulty of the separation.

Column Chromatography:

For the purification of multi-gram quantities of this compound, column chromatography is a common and effective method. Silica gel is typically used as the stationary phase due to its ability to separate compounds based on polarity. The selection of the mobile phase is critical for achieving good separation. A common approach involves using a solvent system that provides a good separation factor (Rf) on a thin-layer chromatography (TLC) plate before scaling up to a column. For benzoate esters, solvent systems such as heptane/ethyl acetate (B1210297) or dichloromethane/methanol are frequently employed. nih.govsapub.org Given the presence of the polar dimethylamino group, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in first eluting non-polar impurities and then the desired product, leaving more polar impurities on the column.

Table 1: Illustrative Column Chromatography Parameters for Benzoate Esters

ParameterValue/Description
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase (Eluent) Heptane/Ethyl Acetate or Dichloromethane/Methanol
Elution Mode Gradient or Isocratic
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially on a smaller scale or for removing stubborn impurities, preparative HPLC is the method of choice. Reversed-phase chromatography is particularly well-suited for this compound. A C18 column is a common stationary phase, offering good retention and separation of aromatic esters. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution. ejbps.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate compounds with a range of polarities. The purification of a modified threonine amino acid using an ACCQPrep preparative HPLC system with a C18 column was successful, demonstrating the utility of this setup for purifying complex amino-functionalized compounds. nih.gov

Table 2: Representative Preparative HPLC Conditions for Benzoate Derivatives

ParameterValue/Description
Stationary Phase C18 Silica Gel (e.g., 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate Dependent on column dimensions (e.g., 20-100 mL/min)
Detection UV at a suitable wavelength (e.g., 254 nm)
Sample Preparation Dissolved in a minimal amount of the initial mobile phase or a compatible solvent

Recrystallization and Precipitation Strategies

Recrystallization is a highly effective and economical method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures. For esters, particularly those with aromatic rings, common recrystallization solvents include alcohols like methanol and ethanol, or solvent mixtures such as methanol/water or ethanol/water. youtube.com A demonstration of the recrystallization of methyl benzoate, a related compound, utilized methanol to obtain a purified product. youtube.com

For this compound, the presence of the basic dimethylamino group allows for the possibility of purification via its salt. The compound can be dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to precipitate the hydrochloride salt. This can be a very effective purification strategy as the salt may have significantly different solubility properties than the free base, allowing for the separation from non-basic impurities. A patent for the synthesis of Itopride describes the purification of the final product by recrystallization from isopropanol (B130326), achieving a purity of 99.5% as determined by HPLC. While this is for the final amide product, isopropanol could also be a suitable solvent for the intermediate ester. Another related amine intermediate was purified by recrystallization from toluene.

Table 3: Potential Recrystallization Solvents for this compound and its Salts

Solvent/Solvent SystemTarget FormRationale
IsopropanolFree Base or SaltProven effective for the related Itopride final product.
Methanol/WaterFree BaseGood for moderately polar compounds; allows for fine-tuning of solubility.
EthanolFree BaseA common and effective solvent for recrystallizing esters. manusaktteva.com
TolueneFree Base or SaltEffective for recrystallizing related amine intermediates.
Ethyl Acetate/HexaneFree BaseA common non-polar/polar solvent mixture for recrystallization.

The process typically involves dissolving the crude compound in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Reactivity and Transformative Studies of Methyl 4 2 Dimethylamino Ethoxy Benzoate

Mechanistic Investigations of Methyl 4-(2-(dimethylamino)ethoxy)benzoate Reactions

The reactivity of this compound is governed by the interplay of its constituent functional groups: the ester, the tertiary amine, the ether linkage, and the substituted benzene (B151609) ring. These groups provide multiple sites for both nucleophilic and electrophilic attack, leading to a variety of possible transformations.

Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of this compound is characterized by several potential reaction pathways. The ester functional group is susceptible to nucleophilic attack, while the electron-rich aromatic ring and the nitrogen atom of the dimethylamino group are prone to electrophilic interactions.

The ester group can undergo hydrolysis under acidic or basic conditions to yield 4-(2-(dimethylamino)ethoxy)benzoic acid and methanol (B129727). This reaction is a classic example of nucleophilic acyl substitution. noaa.gov In the presence of strong bases, the reaction proceeds via a tetrahedral intermediate, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. youtube.com

The tertiary amine of the dimethylamino group possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. Furthermore, the nitrogen atom can be protonated in the presence of acids.

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating p-alkoxy group. However, the reactivity is more complex than that of a simple alkyl ether due to the presence of the deactivating ester group. The directing influence of the substituents would need to be considered in any potential substitution reactions.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound primarily involves the dimethylamino group and the ester functionality.

Oxidation: The dimethylamino group is susceptible to oxidation. Studies on similar compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), have shown that oxidation can lead to dealkylation, with the removal of one or both methyl groups from the nitrogen atom. researchgate.net This process can be initiated by chemical oxidizing agents or through photochemical reactions. researchgate.net The resulting N-demethylated products are often more polar and may exhibit different chemical and physical properties. researchgate.net

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the methyl ester to the corresponding primary alcohol, 4-(2-(dimethylamino)ethoxy)benzyl alcohol. The carbonyl group of the ester is reduced, while the other functional groups typically remain intact under these conditions.

Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles governing its reactions can be inferred from studies of analogous compounds. For example, the kinetics of esterification and hydrolysis are well-established. The hydrolysis of esters, for instance, is known to follow second-order kinetics under basic conditions. researchgate.net

The thermodynamic favorability of a given transformation depends on the change in Gibbs free energy (ΔG). For instance, the hydrolysis of the ester is typically thermodynamically favorable. The kinetics of these reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts. For example, the use of solid acid catalysts has been shown to be effective in the synthesis of methyl benzoate (B1203000) derivatives, and the reaction kinetics are dependent on the catalyst structure and reaction conditions. mdpi.com

Photochemical Behavior of this compound

The photochemical behavior of aminobenzoate esters is of significant interest, particularly due to their use in applications such as photoinitiators for polymerization. rsc.orgrsc.org this compound, containing a dimethylamino group conjugated with a benzoate ester, is expected to exhibit significant photochemical activity.

Studies on the closely related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), reveal that direct photolysis plays a crucial role in its transformation in aqueous environments when exposed to UVA and UVB radiation. researchgate.net The primary photochemical reactions involve dealkylation of the dimethylamino group and hydroxylation or oxidation of the molecule. researchgate.net These reactions lead to the formation of several transformation products (TPs). researchgate.net

In the context of photopolymerization, ethyl 4-(dimethylamino)benzoate (EDB) is a well-known co-initiator in Type II photoinitiating systems. rsc.orgrsc.org When paired with a photosensitizer like isopropyl thioxanthone (ITX), the aminobenzoate acts as an electron and proton donor upon excitation, generating initiating radicals. This process can be complicated by the formation of ketyl radicals, which can act as terminating agents. rsc.orgrsc.org The addition of a third component, such as a triazine derivative, can mitigate this termination by oxidizing the ketyl radicals and generating additional initiating radicals. rsc.orgrsc.org

Table 1: Potential Photochemical Transformation Products of Aminobenzoate Esters Based on findings for 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) researchgate.net

Transformation ProcessResulting Product Structure
N-demethylationLoss of one methyl group from the dimethylamino moiety.
N-didealkylationLoss of both methyl groups from the dimethylamino moiety.
Hydroxylation/OxidationAddition of hydroxyl groups to the aromatic ring or side chain, or oxidation of the alkyl groups.

Derivatization Reactions of this compound as Precursors

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its functional groups offer multiple handles for derivatization.

A key derivatization strategy involves the initial synthesis of the core structure from simpler starting materials. For instance, related compounds, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, have been synthesized by reacting methyl 4-hydroxybenzoate (B8730719) with an appropriate N-(2-chloroethyl)amine hydrochloride in the presence of a base like anhydrous potassium carbonate in DMF. researchgate.net This method highlights a pathway to creating a variety of analogs by changing the amine component.

Once synthesized, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(2-(dimethylamino)ethoxy)benzoic acid. This acid can then be coupled with various amines or alcohols to form amides or different esters, respectively. These derivatives are of interest as they are found in pharmacologically active compounds like Selective Estrogen Receptor Modulators (SERMs). researchgate.net

The tertiary amine can be converted into a quaternary ammonium salt through reaction with alkyl halides, which can alter the solubility and biological activity of the molecule.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 2 Dimethylamino Ethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 4-(2-(dimethylamino)ethoxy)benzoate, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzoate (B1203000) ring would typically appear in the downfield region, while the aliphatic protons of the ethoxy and dimethylamino groups would be found further upfield.

The expected signals would include two doublets in the aromatic region for the para-substituted benzene (B151609) ring, a triplet for the O-CH₂ protons, a triplet for the N-CH₂ protons, a singlet for the six protons of the dimethylamino group, and a singlet for the three protons of the methyl ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 7.95Doublet2HAromatic Protons (ortho to -COOCH₃)
~ 6.90Doublet2HAromatic Protons (ortho to -OCH₂)
~ 4.15Triplet2H-O-CH₂-CH₂-N-
~ 3.85Singlet3H-COOCH₃
~ 2.75Triplet2H-O-CH₂-CH₂-N-
~ 2.30Singlet6H-N(CH₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The carbonyl carbon of the ester group is characteristically found at the most downfield position. The aromatic carbons would appear in the intermediate region, with their specific shifts influenced by the attached functional groups. The aliphatic carbons of the ethoxy and dimethylamino moieties would be located in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~ 166.5C=O (Ester)
~ 163.0Aromatic C-O
~ 131.5Aromatic C-H (ortho to -COOCH₃)
~ 122.5Aromatic C (ipso to -COOCH₃)
~ 114.0Aromatic C-H (ortho to -OCH₂)
~ 66.0-O-CH₂-CH₂-N-
~ 58.0-O-CH₂-CH₂-N-
~ 51.5-O-CH₃ (Ester)
~ 45.5-N(CH₃)₂

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretch of the ester group would be prominent. Additionally, C-O stretching vibrations for the ether and ester linkages, C-N stretching for the tertiary amine, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would be observed.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
~ 1720StrongC=O StretchEster
~ 1605, 1510MediumC=C StretchAromatic Ring
~ 1280, 1100StrongC-O StretchEster and Ether
~ 1250MediumC-N StretchTertiary Amine
3000-2800MediumC-H StretchAliphatic (CH₂, CH₃)
~ 3050WeakC-H StretchAromatic

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 223.27 g/mol . sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of the basic tertiary amine. This would result in a prominent peak at an m/z value corresponding to the molecular weight plus the mass of a proton.

Table 4: Predicted ESI-MS Data for this compound

m/z (Predicted)Ion
224.28[M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While ESI is a soft technique, the electron ionization (EI) typically used in GC-MS is a higher-energy method that causes extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the molecular ion peak (M⁺) at m/z 223 might be observed. However, a prominent and characteristic fragmentation pathway would involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion. Other likely fragmentations would include the loss of the methoxy (B1213986) group from the ester and cleavage of the ether linkage. The analysis of these fragmentation patterns is a key aspect of structural confirmation by GC-MS.


Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the expected molecular formula. For this compound, with a molecular formula of C₁₂H₁₇NO₃, the theoretical elemental composition has been calculated. sigmaaldrich.com This analytical method is crucial for confirming the purity and identity of the compound after synthesis.

The comparison between the theoretical and experimentally determined values provides a quantitative measure of the compound's purity.

ElementSymbolTheoretical Percentage (%)
CarbonC64.55
HydrogenH7.67
NitrogenN6.27
OxygenO21.50

Table 1: Theoretical Elemental Composition of this compound. Data calculated based on the molecular formula C₁₂H₁₇NO₃.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the positions of the individual atoms, bond lengths, and bond angles.

While X-ray crystallography is a powerful tool for structural elucidation, a specific crystal structure determination for this compound is not publicly available in the searched scientific literature. However, the crystal structures of closely related benzoate derivatives have been reported, providing insight into the type of data that would be obtained from such an analysis. For instance, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate was determined to be monoclinic with the space group P21/c. researchgate.net Similarly, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate was found to be orthorhombic with the space group P212121. researchgate.net

Should single crystals of this compound be grown and analyzed, a comprehensive set of crystallographic data would be generated, as shown in the hypothetical table below. This data would provide unequivocal proof of its molecular structure in the solid state.

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined

Table 2: Hypothetical Crystallographic Data for this compound. This data is not yet available in the public domain.

Computational Chemistry and Theoretical Investigations of Methyl 4 2 Dimethylamino Ethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and the preferred three-dimensional arrangement (conformation) of Methyl 4-(2-(dimethylamino)ethoxy)benzoate. These calculations, typically employing methods like Hartree-Fock or post-Hartree-Fock methods, can determine the distribution of electrons within the molecule, its molecular orbitals, and the energies associated with different spatial arrangements of its atoms.

For instance, the electronic structure of related benzoate (B1203000) derivatives has been a subject of theoretical studies. These investigations often focus on the interplay between the electron-donating or electron-withdrawing nature of substituents on the benzene (B151609) ring and the resulting molecular properties. In this compound, the ethoxy group and the dimethylamino group are both electron-donating, which is expected to influence the electron density of the aromatic ring and the carbonyl group of the ester.

Key parameters derived from quantum chemical calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most likely to be involved in electrophilic or nucleophilic attacks.

Conformational Analysis: By calculating the energy of the molecule for different rotations (dihedral angles) around its flexible bonds, a potential energy surface can be generated. This allows for the identification of the most stable conformation (the global minimum) and other low-energy conformers. For this compound, key flexible bonds include the C-O and C-N bonds of the ethoxy and dimethylamino groups, respectively.

Table 1: Representative Quantum Chemical Data for a Generic Benzoate Derivative

ParameterDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eV
Dipole MomentMeasure of the molecule's overall polarity3.5 D

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. This exploration of the conformational landscape is crucial for understanding how the molecule might interact with biological targets or other molecules.

For a flexible molecule like this compound, MD simulations can:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or even microseconds, a wide range of conformations can be sampled. This is particularly important for the flexible (dimethylamino)ethoxy side chain.

Identify Dominant Conformations: Analysis of the MD trajectory can reveal the most frequently occurring conformations and the relative populations of different conformational states.

Study Solvent Effects: MD simulations are often performed in a simulated solvent environment (e.g., water), which allows for the investigation of how the solvent influences the molecule's conformation and dynamics.

General methodologies in MD simulations, such as the use of force fields like AMBER or OPLS, are well-established for studying the dynamics of organic molecules. nih.gov Advanced techniques can be employed to enhance the sampling of conformational space and to calculate thermodynamic properties like conformational entropy. researchgate.net While specific MD simulation studies on this compound are not prominent in existing literature, the principles from simulations of other flexible molecules are directly applicable. biorxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds.

A QSAR study on a series of compounds structurally related to this compound would involve:

Data Set Collection: A set of molecules with known biological activity (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 3D shape descriptors) are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, QSAR studies on benzoate derivatives have been conducted to understand their cytotoxic effects. nih.govnih.gov In one such study on eugenyl benzoate derivatives, hydrophobicity (logP) and steric parameters were found to be important for their activity. nih.gov Similarly, QSAR models have been developed for other classes of compounds to predict analgesic activity, where shape and electronic properties were key descriptors. researchgate.net

While a specific QSAR model for this compound has not been published, its molecular descriptors could be calculated and used in existing or newly developed models for related biological targets to predict its potential activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

DescriptorTypeDescription
LogPPhysicochemicalA measure of the molecule's hydrophobicity.
Molecular WeightPhysicochemicalThe mass of one mole of the substance.
Polar Surface Area (PSA)PhysicochemicalThe surface sum over all polar atoms, primarily oxygen and nitrogen.
Wiener IndexTopologicalA distance-based graph invariant.
Shape Flexibility Index3DA descriptor of the molecule's flexibility.

Molecular Docking Studies for Ligand-Target Interactions (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein receptor or an enzyme (the target). This method is instrumental in understanding the potential mechanism of action of a compound and in structure-based drug design.

A theoretical molecular docking study of this compound would involve:

Target Selection: A biologically relevant protein target would be chosen. Given the structural similarity of the compound to procaine, potential targets could include ion channels or enzymes involved in neurotransmission. nih.gov

Preparation of Ligand and Target: The 3D structures of this compound and the target protein are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the active site of the target.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed for the top-scoring poses.

For example, molecular docking has been used to study the interaction of various small molecules with cancer-related proteins like BCL-2 and pancreatic cancer-associated proteins. nih.govnih.gov These studies provide insights into the key amino acid residues involved in binding and the structural features of the ligands that contribute to their affinity. nih.gov

Although no specific docking studies on this compound have been reported, its structural features suggest it could form hydrogen bonds via the ester and ether oxygen atoms, and potentially ionic interactions if the dimethylamino group is protonated.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used for calculating the electronic structure of molecules. It is particularly valuable for predicting spectroscopic properties and for investigating the mechanisms of chemical reactions.

Applications of DFT to this compound could include:

Prediction of Vibrational Spectra: DFT calculations can accurately predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. Studies on related molecules like 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) have demonstrated the utility of DFT for this purpose. researchgate.net

Prediction of NMR Spectra: DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions can be very useful for confirming the structure of a synthesized compound, as has been done for a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. researchgate.net

Investigation of Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of chemical reactions. This allows for a detailed understanding of the reaction mechanism and the factors that influence the reaction rate and selectivity. For example, DFT could be used to study the hydrolysis of the ester group in this compound.

Analysis of Electronic Properties: DFT is also used to calculate various electronic properties, such as HOMO-LUMO energies, electron density, and molecular electrostatic potential, which are also accessible through other quantum chemical methods but often with greater computational efficiency with DFT.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Structurally Similar Compound

Spectroscopic DataTheoretical (DFT)Experimental
¹H-NMR (δ, ppm) - Aromatic Protons7.95, 6.907.99, 6.96
¹³C-NMR (δ, ppm) - Carbonyl Carbon166.5166.8
IR (cm⁻¹) - C=O Stretch17151710

Note: This data is illustrative and based on findings for structurally related compounds. researchgate.net

Research Applications and Mechanistic Insights of Methyl 4 2 Dimethylamino Ethoxy Benzoate in Diverse Scientific Fields

Contributions to Materials Science and Polymer Chemistry

Methyl 4-(2-(dimethylamino)ethoxy)benzoate and its structural analogs have demonstrated significant potential in the development of new polymers and advanced materials. The presence of reactive functional groups makes it a versatile building block and additive.

Role as Monomers or Additives in Polymer Synthesis

This compound is identified as a material building block for polymer science. It serves as an organic monomer, particularly for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis.

Applications in Advanced Coating and Adhesive Formulations

While direct applications of this compound in coatings and adhesives are not extensively documented, its structural analogs are widely used. Esters of 4-(dimethylamino)benzoic acid are key components in formulations for UV-curable inks, varnishes, and coatings. For instance, 2-Ethylhexyl 4-dimethylamino benzoate (B1203000) is a tertiary amine synergist used with photoinitiators to promote efficient surface curing. nih.gov This suggests that this compound could have similar applications, leveraging its amine functionality to accelerate polymerization processes in coatings and adhesives.

Photoinitiating Properties and UV Absorption Research

The dimethylamino benzoate moiety is a well-known chromophore that plays a crucial role in photoinitiation systems, particularly Type II systems. These systems involve a sensitizer (B1316253) that absorbs UV light and an amine synergist that donates an electron to generate free radicals, which in turn initiate polymerization.

Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), a close analog, is a standard co-initiator used with sensitizers like isopropyl thioxanthone (ITX) for the free-radical photopolymerization of monomers such as methyl methacrylate (B99206) (PMMA). nih.gov This two-component system can achieve high conversion rates in short time frames. nih.gov The tertiary amine group, like the one present in this compound, is essential for this process, acting as a hydrogen donor to create initiating radicals. Research on related compounds shows that such amine synergists are vital for the efficiency of UV curing processes in various industrial applications. nih.govnih.gov

Investigation of Catalytic Activities and Reaction Enhancements

The scientific literature primarily discusses this compound as a product of catalytic reactions rather than as a catalyst itself. The synthesis of methyl benzoate compounds typically involves the esterification of a corresponding benzoic acid with methanol (B129727), a reaction that requires an acidic catalyst. researchgate.net

Studies have explored various solid acid catalysts, such as titanium zirconium solid acids, for the efficient synthesis of methyl benzoate derivatives. researchgate.net The mechanism involves the activation of the carboxylic acid's carbonyl group by the catalyst, facilitating the nucleophilic attack by methanol to form the ester. researchgate.net Similarly, research on the hydrogenation of methyl benzoate to produce benzaldehyde (B42025) highlights the use of manganese-based catalysts, demonstrating that the compound can be a substrate in catalytic transformations. researchgate.net

In Vitro Studies on Biological Mechanism and Molecular Interactions

The core structure of this compound is present in molecules that have been investigated for significant biological activities, particularly as enzyme inhibitors.

Enzyme Inhibition Mechanisms (e.g., MARK4, Urease)

MARK4 Inhibition:

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, which share the same core structure as this compound, have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). nih.gov MARK4 is a crucial enzyme in cell division and is considered a significant drug target for cancer and neurodegenerative diseases like Alzheimer's, as its overexpression is linked to tumor progression and tau protein hyperphosphorylation. nih.govresearchgate.net

In vitro studies on these hydrazone derivatives have demonstrated excellent, nanomolar-range inhibition of MARK4 activity. nih.gov Specific derivatives, designated H4 and H19, were found to have strong binding affinity to the kinase. nih.gov These compounds not only inhibit the enzyme in cell-free assays but also reduce the expression of MARK4 in cancer cell lines, leading to the induction of apoptosis (programmed cell death). nih.gov

CompoundTarget EnzymeIC₅₀ (MCF-7 Cells)IC₅₀ (A549 Cells)Cell-Free Inhibition (IC₅₀)
Derivative H4 MARK427.39 µM45.24 µM149.21 nM
Derivative H19 MARK434.37 µM61.50 µM215.30 nM

This table presents the half-maximal inhibitory concentrations (IC₅₀) of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives against cancer cell lines and in a cell-free enzyme assay, as reported in the research. nih.gov

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria such as Helicobacter pylori. nih.govsigmaaldrich.com While a broad range of compounds, including various benzohydrazide (B10538) derivatives, have been studied as urease inhibitors, a direct link to this compound is not prominently featured in the reviewed literature. Studies on benzohydrazides show that their inhibitory activity is highly dependent on the specific substitutions on the aromatic rings. For example, one study identified a benzohydrazide derivative with two chloro groups and one methoxy (B1213986) group as a highly potent urease inhibitor, with an IC₅₀ value significantly better than the standard inhibitor thiourea. This indicates that while the general class of molecules shows promise, specific structural features are critical for potent urease inhibition.

Receptor Binding Dynamics

Direct studies on the binding of this compound to serotonin (B10506) transporters and estrogen receptors have not been extensively reported. However, the structural components of the molecule, particularly the aminoethoxyphenyl group, are known pharmacophores that interact with these receptors.

Serotonin Transporters: The presynaptic serotonin transporter (SERT) is a critical protein that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft. nih.gov It is a primary target for many antidepressant medications. nih.gov The binding of ligands to SERT can either inhibit or enhance the transport of serotonin, thereby modulating its concentration in the synapse. nih.gov While no specific binding affinity data for this compound at SERT is available, compounds with similar structural features have been evaluated for their interaction with this transporter. For instance, various derivatives of quipazine (B1207379) have been synthesized and tested for their potency at the serotonin transporter, indicating that small molecular changes can significantly impact binding affinity. nih.gov

Estrogen Receptors: Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen. They are implicated in numerous physiological processes and are significant targets in the treatment of breast cancer and osteoporosis. nih.govresearchgate.net The aminoethoxyphenyl moiety, a key feature of this compound, is a well-established pharmacophore in selective estrogen receptor modulators (SERMs). nih.govresearchgate.net SERMs can exhibit either estrogenic or anti-estrogenic effects in different tissues. Research on a series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which are structurally analogous to the compound of interest, highlights their role as key intermediates in the synthesis of potential SERMs. nih.govresearchgate.net The binding affinity of various chemicals to the estrogen receptor has been determined through competitive binding assays, demonstrating that a diverse range of structures can interact with this receptor. nih.gov

Modulation of Intracellular Signaling Pathways

WNT/Beta-Catenin Pathway: The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. nih.gov Its aberrant activation is a hallmark of many cancers. nih.gov This pathway is tightly controlled, and in the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation. nih.gov Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates target gene expression. nih.gov There is no direct evidence to suggest that this compound modulates the Wnt/β-catenin pathway. However, the search for small molecules that can inhibit this pathway is an active area of research. For example, a different small molecule, MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate), has been identified as a selective inhibitor of Wnt/β-catenin signaling by promoting the degradation of β-catenin. nih.gov This demonstrates the potential for small benzoate-containing molecules to interact with and modulate this critical oncogenic pathway.

In Vitro Biotransformation Pathways and Metabolite Identification

The study of a drug's biotransformation is essential to understand its efficacy and potential toxicity. This is often conducted using in vitro systems such as liver microsomes. mdpi.com While there are no specific reports on the in vitro biotransformation of this compound, studies on structurally similar compounds can provide insights into its likely metabolic fate.

For instance, the in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound also containing a 4-(dimethylamino)benzoate moiety, has been investigated. These studies identified phase I metabolites resulting from N-demethylation. nih.gov In general, in vitro metabolite identification studies aim to determine the molecular weight and structure of metabolites, which can help in understanding the compound's metabolic profile and identifying potentially active or toxic byproducts. mdpi.com The process often involves incubating the test compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Common phase I metabolic reactions include oxidation, reduction, and hydrolysis, while phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Future Research Directions and Emerging Paradigms for Methyl 4 2 Dimethylamino Ethoxy Benzoate

Integration with Advanced Automation and High-Throughput Synthesis

The synthesis of specialty chemicals like Methyl 4-(2-(dimethylamino)ethoxy)benzoate is ripe for transformation through the adoption of advanced automation and high-throughput experimentation (HTE). These technologies offer the potential to rapidly explore reaction landscapes, optimize synthesis conditions, and discover novel derivatives with enhanced properties.

Current synthetic routes to benzoate (B1203000) esters often involve multi-step processes that can be labor-intensive and time-consuming. google.com The integration of automated synthesis platforms, such as robotic liquid handlers and flow chemistry systems, could significantly accelerate the production and modification of this compound. For instance, an automated HTE system using desorption electrospray ionization (DESI) for microdroplet reactions allows for the rapid, picomole-scale synthesis and screening of compounds, achieving a throughput of approximately 45 seconds per transformation. nih.gov Such a system could be adapted to explore variations in the esterification or etherification steps involved in synthesizing the target molecule, systematically testing different catalysts, solvents, and temperature profiles.

A key advantage of this approach is the ability to generate large datasets on reaction outcomes. Software platforms designed for HTE, which can design reaction arrays and process analytical data from techniques like UPLC-MS, are crucial for managing this information. chemrxiv.org By applying this to the synthesis of this compound, researchers could quickly identify optimal conditions for yield and purity, and also create a library of related compounds with varied alkyl chains on the ester or amine, or different substitution patterns on the aromatic ring. This high-throughput approach, which has been successfully applied to the synthesis of complex molecules like saturated N-heterocycles, would enable the rapid discovery of derivatives with fine-tuned characteristics. youtube.com

Table 1: Potential High-Throughput Synthesis Parameters for this compound and its Derivatives

ParameterVariables for High-Throughput ScreeningRationale
Starting Materials Variations of methyl 4-hydroxybenzoate (B8730719); Different N,N-dimethylaminoethylating agentsTo produce a library of analogs with modified cores.
Catalysts Lewis acids, Brønsted acids, solid-supported catalysts (e.g., Zr/Ti solid acids)To optimize reaction efficiency and reusability. nih.gov
Solvents Aprotic vs. Protic solvents; Green solventsTo improve reaction kinetics and environmental footprint.
Temperature Range from room temperature to refluxTo determine the optimal energy profile for the reaction.
Reaction Time Minutes to hoursTo identify the point of maximum yield and minimize side-product formation.

Exploration of Novel Supramolecular Assemblies and Material Architectures

The amphiphilic nature of this compound, possessing both a hydrophobic aromatic ester component and a hydrophilic tertiary amine tail, makes it an intriguing candidate for the construction of novel supramolecular assemblies. These non-covalent structures, such as micelles, vesicles, or nanofibers, are formed through the spontaneous organization of molecules and can exhibit unique properties and functions. researchgate.net

The self-assembly of amphiphilic molecules is a cornerstone of bottom-up nanotechnology and is critical in biological systems, such as the formation of lipid bilayers. researchgate.netnih.gov For this compound, the balance between its hydrophobic and hydrophilic parts could be tuned to create specific nanoscale architectures in aqueous or mixed-solvent systems. The tertiary amine group, being pH-responsive, offers a handle to control the assembly and disassembly of these structures through changes in the environmental pH. This could lead to the development of "smart" materials that respond to specific stimuli.

Furthermore, the principles of crystal engineering could be applied to design solid-state architectures with desired properties. The molecule's capacity for hydrogen bonding (via the carbonyl oxygen) and other non-covalent interactions could be exploited to form predictable, ordered crystalline structures. While the supramolecular chemistry of this specific compound is largely unexplored, related amphiphilic peptide systems have been shown to form one-dimensional nanostructures, with the assembly pathway influencing the final morphology and bioactivity. nih.gov Similar investigations into this compound could reveal pathways to new materials with applications in drug delivery, catalysis, or as templates for nanomaterial synthesis.

Chemically fueled self-assembly is another emerging paradigm where the addition of a chemical fuel drives a transient assembly process. acs.org One could envision a system where a derivative of this compound is chemically modified to participate in a reaction cycle that temporarily increases its amphiphilicity, leading to the formation of temporary supramolecular structures.

Development of Advanced Analytical and Imaging Probes

The structural motifs within this compound are reminiscent of those found in fluorescent molecular probes. The dimethylamino group connected to an aromatic system is a well-known feature in probes that exhibit twisted intramolecular charge transfer (TICT) fluorescence, which is often sensitive to the polarity of the local environment. This suggests a strong potential for developing derivatives of this compound as advanced analytical and imaging tools.

For example, substituted benzoxadiazoles and benzothiadiazoles are versatile fluorophores used in the design of analyte-sensing devices. researchgate.netmdpi.com By incorporating such heterocyclic systems into the benzoate core of the target molecule, it may be possible to create novel fluorescent probes. Computational studies using time-dependent density functional theory (TD-DFT) can aid in the rational design of these new fluorophores by predicting their absorption and emission properties before synthesis. nih.gov

The development of a fluorescence polarization immunoassay (FPIA) for the detection of sodium benzoate demonstrates the utility of benzoate structures in analytical methods. nih.gov A similar approach could be conceived for this compound or its metabolites. Furthermore, the core structure is related to compounds developed for medical imaging. A notable example is N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide, a PET imaging probe designed for the high-contrast imaging of malignant melanoma. The structural similarity suggests that a radiolabeled version of this compound could be investigated for similar applications in molecular imaging.

Table 2: Potential Modifications for Developing Probes from this compound

Modification StrategyTarget ApplicationPrinciple
Incorporation of a Fluorophore Fluorescence SensingAttaching a group like benzoxadiazole to create a molecule whose fluorescence changes upon binding an analyte. nih.gov
Radiolabeling (e.g., with ¹⁸F) PET ImagingIntroduction of a positron-emitting isotope for in vivo imaging of specific biological targets.
Attachment to a Biomolecule Targeted ProbesConjugating the molecule to an antibody or peptide to direct it to a specific cellular location.
Introduction of a Quencher "Switch-on" ProbesDesigning the molecule so its fluorescence is initially quenched and is restored upon interaction with a target. rsc.org

Interdisciplinary Research in Chemical Biology and Advanced Materials

The unique combination of a benzoate ester and a dimethylaminoethoxy side chain provides a versatile scaffold for interdisciplinary research, bridging chemical biology and advanced materials science. The inherent properties of this molecule make it a valuable building block for creating functional systems with applications in both biological and material contexts.

In chemical biology, the development of probes as discussed in the previous section is a prime example of interdisciplinary work. Derivatives of this compound could be designed to interact with specific biological targets, such as enzymes or nucleic acid structures like G-quadruplexes. rsc.org The tertiary amine can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged biological macromolecules like DNA and RNA, or the surfaces of cell membranes. This opens avenues for its investigation as a component in gene delivery systems or as a modulator of membrane properties.

In the realm of advanced materials, the self-assembly properties of this amphiphilic molecule are of significant interest. umass.edu The ability to form ordered structures could be harnessed to create novel hydrogels, liquid crystals, or functional coatings. For instance, the pH-responsiveness of the dimethylamino group could be used to trigger gel-sol transitions, creating injectable materials for biomedical applications. Furthermore, the aromatic core is suitable for π-π stacking interactions, which are crucial for the development of organic electronic materials. By synthesizing polymers incorporating the this compound moiety, it may be possible to create new conductive or light-emitting materials. The synthesis of benzimidazole (B57391) derivatives for use as UV filters in sunscreens highlights how substituted aromatic compounds can be optimized for specific material applications. mdpi.com

Predictive Modeling and Machine Learning in Compound Design and Application

The future development and application of this compound and its derivatives will be significantly accelerated by the integration of predictive modeling and machine learning (ML). These computational tools can forecast the physicochemical properties, biological activity, and even synthetic accessibility of novel compounds, thereby guiding experimental efforts and reducing the reliance on trial-and-error approaches.

Machine learning models are increasingly used to predict complex properties like aqueous solubility and to determine structure-activity relationships. nih.gov For a molecule like this compound, ML algorithms could be trained on datasets of related benzoate esters to predict properties such as toxicity, membrane permeability, and binding affinity to specific proteins. For example, in silico studies have been used to predict the interaction of methyl benzoate derivatives with enzymes like paraoxonase 1. nih.gov Similar models could be developed for the target compound to screen for potential biological interactions.

Moreover, ML can revolutionize the design of new molecules. Generative models can propose novel chemical structures with a desired set of properties. For instance, a deep learning framework could be designed to generate new benzoate derivatives with optimized fluorescence properties for imaging applications or with specific self-assembly characteristics for materials science. chemrxiv.org ML models can also predict reaction outcomes, helping chemists to select the most promising synthetic routes before entering the lab. youtube.com By combining quantum chemical calculations with ML, it is possible to derive predictive models for chemical reactivity and properties with high accuracy. chemrxiv.org

Table 3: Application of Predictive Modeling to this compound Research

Modeling TechniqueResearch ApplicationPredicted Properties/Outcomes
Quantitative Structure-Activity Relationship (QSAR) Drug Discovery & ToxicologyBiological activity, toxicity, ADME properties. nih.gov
Machine Learning (e.g., Random Forest, Neural Networks) Materials ScienceSolubility in different polymers/solvents, self-assembly behavior, reaction success. nih.govnih.gov
Generative Adversarial Networks (GANs) Novel Compound DesignGeneration of new molecular structures with optimized properties (e.g., enhanced fluorescence).
Density Functional Theory (DFT) coupled with ML Reaction OptimizationPrediction of reaction barriers, transition states, and optimal synthetic conditions.

By embracing these computational approaches, the exploration of this compound's chemical space can become more efficient, targeted, and innovative, paving the way for its application in a new generation of technologies.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 4-(2-(dimethylamino)ethoxy)benzoate?

Answer:
The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

  • Esterification : Reaction of 4-hydroxybenzoic acid with methanol under acidic conditions to form methyl 4-hydroxybenzoate.
  • Etherification : Introduction of the 2-(dimethylamino)ethoxy group via nucleophilic substitution, using reagents like 2-chloroethyl dimethylamine in the presence of a base (e.g., K₂CO₃) .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product.
    Critical parameters include reaction temperature control (60–80°C for etherification) and protecting group strategies to prevent side reactions .

Advanced: How can reaction yields be optimized for introducing the 2-(dimethylamino)ethoxy moiety?

Answer:
Yield optimization requires addressing steric and electronic factors:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Polarity : Polar aprotic solvents like DMF or DMSO improve reagent solubility and reaction kinetics.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates.
  • Post-Reaction Quenching : Neutralize excess base with dilute HCl to prevent dimethylamine byproduct formation .
    Evidence from analogous syntheses shows yield improvements from ~40% to >70% under optimized conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H NMR confirms the ester methyl group (δ 3.8–3.9 ppm) and dimethylamino protons (δ 2.2–2.4 ppm). 13C^{13}C NMR verifies carbonyl (δ 165–170 ppm) and ether linkages .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 268.1445) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How do researchers evaluate the compound’s stability under varying storage conditions?

Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C for esters).
  • Accelerated Degradation Tests : Exposure to 40°C/75% relative humidity for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolysis to 4-(2-(dimethylamino)ethoxy)benzoic acid).
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV light (λ = 300–400 nm).
    Safety data sheets recommend storage at 0–6°C in amber glass vials to mitigate hydrolysis and photodegradation .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 for estrogen receptor studies) and control for serum-free vs. serum-containing media .
  • Purity Thresholds : Impurities >2% (e.g., residual dimethylamine) can skew dose-response curves; validate purity via LC-MS.
  • Structural Analogues : Compare activity with derivatives like 4-(2-(dimethylamino)ethoxy)benzonitrile (PROTAC intermediates) to identify pharmacophore requirements .
    Meta-analyses of IC50_{50} values under consistent experimental conditions are critical .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., estrogen receptor-α competition with 3H^3H-estradiol) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative effects.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or esterases, using substrates like 4-methylumbelliferyl acetate .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict LogP (e.g., ~3.2) and membrane permeability using force fields like CHARMM .
  • CYP450 Metabolism Prediction : Tools like SwissADME identify potential oxidation sites (e.g., dimethylamino group).
  • Docking Studies : AutoDock Vina models interactions with targets like the estrogen receptor ligand-binding domain .
    Experimental validation via hepatic microsome assays is recommended to confirm predictions .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Reactor Design : Use continuous-flow systems to improve heat/mass transfer during exothermic steps.
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during esterification.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time.
    Case studies on similar esters report 20–30% yield increases via these strategies .

Basic: What safety precautions are mandatory during handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dimethylamine vapors.
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite.
    Safety data sheets classify the compound as an irritant (Skin Irrit. 2, H315) .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : React with HCl to form a water-soluble hydrochloride salt.
  • Cosolvency : Use DMSO:water (10:90 v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce phosphate groups at the ester moiety for enzymatic hydrolysis in vivo.
    Pharmacokinetic studies on analogues show a 5-fold solubility increase via salt formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.